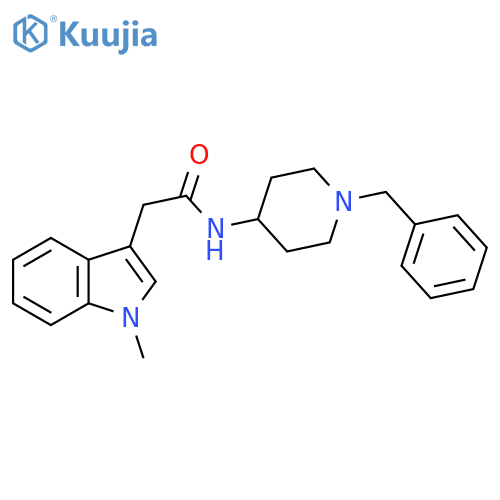Cas no 901222-78-4 (N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide)

901222-78-4 structure
商品名:N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 1H-Indole-3-acetamide, 1-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-
- F2302-0749
- SR-01000911946-1
- 901222-78-4
- AKOS016510344
- N-(1-benzylpiperidin-4-yl)-2-(1-methylindol-3-yl)acetamide
- SR-01000911946
- EU-0092097
-
- インチ: 1S/C23H27N3O/c1-25-17-19(21-9-5-6-10-22(21)25)15-23(27)24-20-11-13-26(14-12-20)16-18-7-3-2-4-8-18/h2-10,17,20H,11-16H2,1H3,(H,24,27)
- InChIKey: SHZAFQZSXJTNRG-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=CC=C2)C(CC(NC2CCN(CC3=CC=CC=C3)CC2)=O)=C1
計算された属性
- せいみつぶんしりょう: 361.215412493g/mol
- どういたいしつりょう: 361.215412493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Predicted)
- ふってん: 593.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 15.25±0.20(Predicted)
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2302-0749-4mg |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2302-0749-10μmol |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2302-0749-50mg |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2302-0749-3mg |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2302-0749-20mg |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2302-0749-2mg |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2302-0749-10mg |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2302-0749-5mg |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2302-0749-15mg |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2302-0749-5μmol |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
901222-78-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
901222-78-4 (N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide) 関連製品
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
